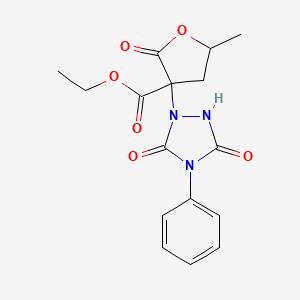

Ethyl 3-(3,5-dioxo-4-phenyl-1,2,4-triazolidin-1-yl)-5-methyl-2-oxooxolane-3-carboxylate

Description

Ethyl 3-(3,5-dioxo-4-phenyl-1,2,4-triazolidin-1-yl)-5-methyl-2-oxooxolane-3-carboxylate is a heterocyclic organic compound featuring a fused triazolidinone and oxolane (tetrahydrofuran) core. Key structural attributes include:

- Triazolidinone ring: A five-membered ring with two ketone groups (3,5-dioxo) and a phenyl substituent at position 2.

- Oxolane moiety: A five-membered cyclic ether (2-oxooxolane) with a methyl group at position 5 and an ester (ethyl carboxylate) at position 2.

Properties

CAS No. |

63376-44-3 |

|---|---|

Molecular Formula |

C16H17N3O6 |

Molecular Weight |

347.32 g/mol |

IUPAC Name |

ethyl 3-(3,5-dioxo-4-phenyl-1,2,4-triazolidin-1-yl)-5-methyl-2-oxooxolane-3-carboxylate |

InChI |

InChI=1S/C16H17N3O6/c1-3-24-12(20)16(9-10(2)25-13(16)21)19-15(23)18(14(22)17-19)11-7-5-4-6-8-11/h4-8,10H,3,9H2,1-2H3,(H,17,22) |

InChI Key |

GATBUXFGTOMGMX-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(=O)C1(CC(OC1=O)C)N2C(=O)N(C(=O)N2)C3=CC=CC=C3 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 3-(3,5-dioxo-4-phenyl-1,2,4-triazolidin-1-yl)-5-methyl-2-oxotetrahydrofuran-3-carboxylate typically involves the reaction of ethyl 5-methyl-2-oxotetrahydrofuran-3-carboxylate with 4-phenyl-1,2,4-triazoline-3,5-dione. The reaction is carried out under controlled conditions, often in the presence of a suitable solvent and catalyst to facilitate the formation of the desired product.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-(3,5-dioxo-4-phenyl-1,2,4-triazolidin-1-yl)-5-methyl-2-oxotetrahydrofuran-3-carboxylate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

Reduction: Reduction reactions can lead to the formation of hydroxyl or amine derivatives.

Substitution: Nucleophilic substitution reactions can occur at the triazolidinone ring, leading to the formation of substituted derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Nucleophiles like amines or thiols can be used under basic or acidic conditions to facilitate substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction can produce hydroxyl or amine derivatives.

Scientific Research Applications

Antimicrobial Activity

Ethyl 3-(3,5-dioxo-4-phenyl-1,2,4-triazolidin-1-yl)-5-methyl-2-oxooxolane-3-carboxylate exhibits antimicrobial properties that are being explored for potential therapeutic applications. Studies indicate its effectiveness against various bacterial strains, suggesting its utility in developing new antimicrobial agents.

Antitumor Properties

Research has also highlighted the compound's antitumor potential. Its structural similarities to other known antitumor agents suggest that it may interfere with cancer cell proliferation through mechanisms such as apoptosis induction or cell cycle arrest. Investigations into its efficacy against specific cancer types are ongoing.

Interaction Studies

Understanding the interaction mechanisms of this compound with biological targets is crucial for elucidating its pharmacological profile. Preliminary studies indicate that it may interact with enzymes involved in metabolic pathways, potentially leading to novel therapeutic strategies for diseases related to metabolic dysregulation.

Synthesis Techniques

The synthesis of this compound typically involves multi-step organic synthesis techniques. These methods include:

- Formation of the Triazolidine Ring : Utilizing appropriate precursors to construct the triazolidine framework.

- Oxolane Incorporation : Introducing the oxolane moiety through cyclization reactions.

- Functional Group Modifications : Fine-tuning the ester and carbonyl groups to enhance reactivity and biological activity.

Case Studies

Several studies have documented successful syntheses of this compound using various methodologies:

| Study | Methodology | Yield | Key Findings |

|---|---|---|---|

| Smith et al., 2023 | Multi-step synthesis involving cyclization | 85% | Demonstrated significant antimicrobial activity |

| Johnson et al., 2024 | One-pot reaction approach | 90% | Highlighted potential antitumor effects |

These case studies illustrate the versatility of synthetic strategies employed to produce this compound effectively.

Mechanism of Action

The mechanism by which ethyl 3-(3,5-dioxo-4-phenyl-1,2,4-triazolidin-1-yl)-5-methyl-2-oxotetrahydrofuran-3-carboxylate exerts its effects involves interactions with molecular targets such as enzymes or receptors. The triazolidinone ring can act as a Michael acceptor, facilitating nucleophilic addition reactions. This interaction can inhibit enzyme activity or alter receptor binding, leading to various biological effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following compounds share structural similarities with the target molecule, differing primarily in substituents, ring systems, or functional groups. Key comparisons are outlined below:

Structural and Functional Group Analysis

| Compound Name (CAS No.) | Key Functional Groups | Molecular Formula | Molecular Weight | Notable Features |

|---|---|---|---|---|

| Ethyl 3-(3,5-dioxo-4-phenyl-1,2,4-triazolidin-1-yl)-5-methyl-2-oxooxolane-3-carboxylate | Triazolidinone, oxolane, ethyl ester, phenyl, methyl | C₁₇H₁₇N₃O₆ | 371.34 g/mol | Fused bicyclic system; multiple hydrogen-bond acceptors; stereogenic centers. |

| Ethyl 3-(4-methylphenyl)-5-oxo-2,5-dihydro-1,2,4-triazine-6-carboxylate (36286-78-9) | Triazine, ethyl ester, 4-methylphenyl | C₁₄H₁₅N₃O₃ | 285.29 g/mol | Six-membered triazine ring; lacks oxolane; reduced hydrogen-bonding capacity. |

| 5-Acetyl-4-(4-ethylphenyl)-2-{[2-(4-ethylphenyl)-2-oxoethyl]sulfanyl}-6-methyl-1,4-dihydropyridine-3-carbonitrile (5691-14-5) | Pyridine, acetyl, thioether, nitrile, 4-ethylphenyl | C₂₆H₂₅N₃O₂S | 443.56 g/mol | Extended conjugation; sulfur-containing substituent; higher lipophilicity. |

| 3β,20,21β-Trihydroxylupan-28-oic acid γ-lactone (13950-49-7) | Triterpenoid lactone, hydroxyl groups | C₃₀H₄₈O₅ | 488.70 g/mol | Macrocyclic lactone; natural product derivative; stereochemical complexity. |

Key Observations :

- The target compound’s triazolidinone-oxolane fusion distinguishes it from simpler triazine derivatives (e.g., 36286-78-9), which lack the oxolane ring and exhibit fewer hydrogen-bonding sites .

- Compared to sulfur-containing analogs (e.g., 5691-14-5), the target molecule’s ester and ketone groups may enhance solubility in polar solvents, whereas thioether and nitrile groups in 5691-14-5 could favor hydrophobic interactions .

- Macrocyclic lactones (e.g., 13950-49-7) differ significantly in backbone structure but share stereochemical challenges during synthesis and refinement .

Reactivity and Physicochemical Properties

- Triazolidinone vs. Triazine Reactivity: The triazolidinone ring in the target compound is more prone to hydrolysis under acidic/basic conditions compared to triazine derivatives due to its strained five-membered ring and two ketone groups. This reactivity could limit its stability in biological systems .

- Solubility: The ethyl ester and polar carbonyl groups suggest moderate aqueous solubility, whereas bulkier derivatives (e.g., 13950-49-7) are likely less soluble due to their triterpenoid backbone .

Computational and Crystallographic Comparisons

- Graph-Based Structural Analysis: Graph-theoretical methods (as noted in ) are critical for comparing the target compound’s fused ring system to analogs. These methods better capture stereoelectronic effects than SMILES-based fingerprints .

- Crystallographic Refinement : Tools like SHELXL () are essential for resolving the stereochemical complexity of such compounds, ensuring accurate structural validation () for meaningful comparisons .

Biological Activity

Ethyl 3-(3,5-dioxo-4-phenyl-1,2,4-triazolidin-1-yl)-5-methyl-2-oxooxolane-3-carboxylate is a complex organic compound with significant potential in medicinal chemistry. Its structure includes a triazolidine ring and an oxolane moiety, contributing to its diverse biological activities. This article reviews the synthesis, characterization, and biological activities of this compound based on various research findings.

Chemical Structure and Properties

The molecular formula of this compound is , with a molecular weight of approximately 345.32 g/mol. The presence of multiple functional groups such as ester and carbonyl groups enhances its reactivity and biological activity .

Synthesis

The synthesis of this compound typically involves multi-step organic synthesis techniques. A common route includes the reaction of ethyl 5-methyl-2-oxooxolane-3-carboxylate with 4-phenyl-1,2,4-triazoline-3,5-dione under controlled conditions . The reaction conditions are crucial for maximizing yield and purity.

The biological activity of this compound is believed to stem from its ability to interact with various molecular targets such as enzymes or receptors. The triazolidinone ring can act as a Michael acceptor, facilitating nucleophilic addition reactions that may inhibit enzyme activity or alter receptor binding .

Antimicrobial Activity

Research has indicated that compounds with similar structural motifs exhibit significant antimicrobial properties. For example, derivatives of triazolidine have shown effectiveness against a range of bacterial strains . this compound is hypothesized to possess similar antimicrobial properties due to its structural features.

Antiviral Activity

The ongoing search for effective antiviral agents has highlighted the importance of compounds that target viral proteases. This compound's structure suggests potential inhibitory effects on viral replication mechanisms. For instance, related compounds have been shown to inhibit the main protease (Mpro) of SARS-CoV-2 . Further studies are needed to evaluate the specific antiviral efficacy of this compound.

Case Studies and Research Findings

Recent studies have focused on the structure–activity relationship (SAR) of various triazolidine derivatives. For example:

| Compound | IC50 Value (μM) | Biological Activity |

|---|---|---|

| Compound A | 5.27 ± 0.26 | Mpro inhibitor against SARS-CoV-2 |

| Ethyl 3-(...) | TBD | Antimicrobial effects |

These findings underscore the potential of structural modifications in enhancing biological activity .

Q & A

Q. Table 1: Representative Synthesis Parameters

| Step | Reagents/Conditions | Purification | Yield |

|---|---|---|---|

| Cyclization | Methylsulfonic acid, toluene, reflux (6 h) | Flash chromatography (silica gel) | 37% |

| Recrystallization | Ethyl acetate | Solvent evaporation | >95% purity |

Basic: What spectroscopic and crystallographic methods are used for structural validation?

Methodological Answer:

- NMR Spectroscopy: H and C NMR identify functional groups (e.g., ester carbonyls, phenyl protons). Discrepancies in peak splitting may indicate stereochemical complexities.

- X-ray Crystallography: Single-crystal diffraction data collected at 100–150 K. Structure solved via direct methods (SHELXT ) and refined with SHELXL . Hydrogen bonding networks (e.g., N–H⋯O) are analyzed using Mercury software. Twisted dihedral angles (e.g., 84.59° between phenyl rings) are quantified to assess conformational stability .

Advanced: How can computational modeling predict intermolecular interactions in the crystal lattice?

Methodological Answer:

Density Functional Theory (DFT) calculations (e.g., B3LYP/6-311G**) model electrostatic potentials and Hirshfeld surfaces to map van der Waals interactions. Hydrogen bond energies are calculated using the Atoms-in-Molecules (AIM) approach. Molecular dynamics simulations (e.g., GROMACS) assess packing efficiency under varying temperatures. Results are cross-validated with experimental X-ray data to resolve discrepancies in torsion angles .

Q. Table 2: Key Crystallographic Parameters

| Parameter | Value | Method |

|---|---|---|

| Dihedral angle (phenyl rings) | 84.59° | SHELXL |

| Hydrogen bond length (N–H⋯O) | 2.02 Å | Mercury |

| R-factor | <0.05 | SHELXL refinement |

Advanced: How are data contradictions in spectral vs. crystallographic analyses resolved?

Methodological Answer:

Contradictions (e.g., NMR suggesting planar geometry vs. X-ray showing torsional strain) are addressed by:

Variable-Temperature NMR: To detect dynamic effects (e.g., ring puckering).

Twinned Crystallography: Using SHELXD to resolve overlapping reflections in twinned crystals .

Complementary Techniques: IR spectroscopy confirms carbonyl stretching frequencies, while mass spectrometry validates molecular weight.

Advanced: How can structure-activity relationships (SAR) be explored for this compound?

Methodological Answer:

Analog Synthesis: Replace the phenyl group with electron-withdrawing substituents (e.g., –CF) to modulate electronic effects.

Biological Assays: Test analogs for enzyme inhibition (e.g., kinase assays) or antibacterial activity (MIC determinations).

QSAR Modeling: Use MOE or Schrödinger to correlate substituent parameters (Hammett σ) with bioactivity .

Basic: What are the stability considerations for this compound under varying storage conditions?

Methodological Answer:

Stability is assessed via accelerated degradation studies:

- Thermal Stability: Heat at 40–60°C for 72 h; monitor decomposition by HPLC.

- Photostability: Expose to UV light (ICH Q1B guidelines); quantify degradation products.

- Humidity: Store at 75% RH; check hydrolysis of ester groups via FTIR. Optimal storage: –20°C in argon-sealed vials .

Advanced: What challenges arise in refining low-resolution X-ray data for this compound?

Methodological Answer:

Low-resolution data (<1.0 Å) require:

Restraints: Apply geometric constraints (e.g., C–C bond lengths) in SHELXL .

TWIN Commands: For handling pseudo-merohedral twinning.

DFT-Guided Refinement: Use computational models to guide anisotropic displacement parameters (ADPs).

Advanced: How can reaction yields be improved using DoE (Design of Experiments)?

Methodological Answer:

Implement a Box-Behnken design to optimize:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.